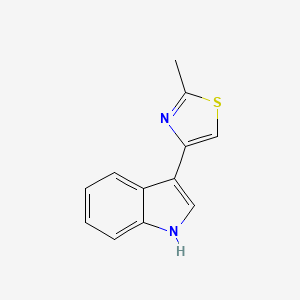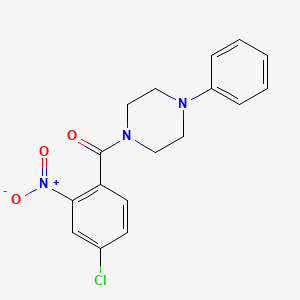![molecular formula C15H11N3O5 B5862453 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)
2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide, also known as CFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFA is a member of the acrylamide family, which is widely used in the synthesis of polymers, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the inflammatory response. It has also been shown to inhibit the activity of Akt, which is a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. This compound has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to dissolve in certain solvents. This compound is also sensitive to light and can degrade when exposed to light for extended periods.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential area of research is the investigation of the mechanism of action of this compound in more detail. This could involve the use of advanced techniques such as proteomics and metabolomics to identify the proteins and metabolites that are affected by this compound. Finally, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, could be explored further.
Métodos De Síntesis
The synthesis of 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide involves the reaction of 2-cyanoacrylamide with 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism and yields this compound as a yellow crystalline solid. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-22-13-4-2-10(18(20)21)7-12(13)14-5-3-11(23-14)6-9(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUODKFNOAKAU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)


![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)